H-Gly-Ala-AMC . HCl
Description
Significance of 7-Amino-4-methylcoumarin (B1665955) (AMC) as a Reporter Fluorophore in Biochemical Assays
7-Amino-4-methylcoumarin (AMC) is a widely used fluorophore in the design of fluorogenic enzyme substrates. thermofisher.comthermofisher.com Its popularity stems from several key advantages. When conjugated to a peptide via an amide bond, the fluorescence of AMC is quenched. iris-biotech.de Upon enzymatic hydrolysis of this bond, the free AMC amine is liberated, leading to a dramatic increase in fluorescence quantum yield. iris-biotech.de This "off/on" switching mechanism provides a high signal-to-noise ratio, which is crucial for sensitive detection of enzyme activity.
AMC exhibits favorable spectral properties, with an excitation maximum typically around 340-360 nm and an emission maximum in the blue region of the spectrum, around 440-460 nm. iris-biotech.decaymanchem.com The large Stokes shift (the difference between the excitation and emission wavelengths) helps to minimize background interference. Furthermore, AMC's fluorescence is relatively stable across a range of pH values commonly used in biochemical assays. thermofisher.com These characteristics make AMC an excellent reporter group for developing highly sensitive and reliable assays for a variety of proteolytic enzymes. mdpi.com
Historical Context and Evolution of Peptide-AMC Conjugates in Protease and Peptidase Research
The development of peptide-AMC conjugates marked a significant advancement in protease and peptidase research, moving away from less sensitive or more hazardous methods like those using chromogenic substrates (e.g., p-nitroanilide) or radioisotopes. The introduction of AMC-based substrates in the latter half of the 20th century provided researchers with a safer and more sensitive tool for continuous monitoring of enzyme kinetics.
Early research focused on synthesizing various peptide sequences linked to AMC to probe the substrate specificity of different proteases. pnas.org The evolution of solid-phase peptide synthesis (SPPS) techniques has greatly facilitated the creation of diverse libraries of peptide-AMC conjugates. nih.gov This has enabled high-throughput screening of enzyme activities and the identification of specific substrates for newly discovered proteases. The ability to systematically vary the peptide sequence has been instrumental in mapping the substrate preferences of numerous enzyme families.
Overview of the Research Utility of H-Gly-Ala-AMC and Related Dipeptide-AMC Substrates
H-Gly-Ala-AMC is a member of a broader class of dipeptide-AMC substrates that are valuable tools for studying dipeptidyl peptidases (DPPs) and other proteases that recognize and cleave dipeptides from the N-terminus of polypeptide chains. The Gly-Ala sequence in H-Gly-Ala-AMC makes it a substrate for enzymes that have a preference for small, neutral amino acids at the P1 and P2 positions.
The utility of H-Gly-Ala-AMC and its analogs lies in their ability to provide a straightforward and sensitive means to measure the activity of specific enzymes. For instance, it has been employed in studies of fibroblast activation protein (FAP), a serine protease implicated in cancer and fibrosis. vulcanchem.com By measuring the rate of AMC release from H-Gly-Ala-AMC, researchers can quantify FAP activity and screen for potential inhibitors.
Related dipeptide-AMC substrates, such as H-Gly-Pro-AMC and H-Ala-Pro-AFC, are used to assay other dipeptidyl peptidases like DPP-IV, which is a therapeutic target for type 2 diabetes. eurogentec.comanaspec.compromega.com.cn The choice of the dipeptide sequence dictates the substrate's specificity for a particular enzyme. For example, H-Gly-Arg-AMC is a substrate for cathepsin C. caymanchem.comglpbio.com The comparative use of a panel of such substrates can help to create a "fingerprint" of the proteolytic activity in a biological sample. mdx.ac.uk
The hydrochloride salt form of these substrates, as with H-Gly-Ala-AMC·HCl, ensures good solubility in aqueous buffers used for enzymatic assays. The synthesis of H-Gly-Ala-AMC·HCl is typically achieved through solid-phase peptide synthesis, followed by cleavage from the resin and salt formation. vulcanchem.com
Table of Physicochemical Properties of H-Gly-Ala-AMC·HCl
| Property | Value |
|---|---|
| Molecular Weight | 339.77 g/mol |
| Excitation Wavelength (of released AMC) | ~360 nm |
| Emission Wavelength (of released AMC) | ~460 nm |
Table of Related Dipeptide-AMC Substrates and Their Primary Targets
| Compound | Sequence | Primary Enzyme Target(s) |
|---|---|---|
| H-Gly-Ala-AMC | Gly-Ala | Fibroblast Activation Protein (FAP), various dipeptidyl peptidases |
| H-Gly-Pro-AMC | Gly-Pro | Dipeptidyl Peptidase IV (DPP-IV) |
| H-Ala-Pro-AFC | Ala-Pro | Dipeptidyl Peptidase IV (DPP-IV) |
| H-Gly-Arg-AMC | Gly-Arg | Cathepsin C (DPP-I) |
| Z-Gly-Gly-Arg-AMC | Gly-Gly-Arg | Urokinase, Thrombin |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4.ClH/c1-8-5-14(20)22-12-6-10(3-4-11(8)12)18-15(21)9(2)17-13(19)7-16;/h3-6,9H,7,16H2,1-2H3,(H,17,19)(H,18,21);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHERHULYFRFTLU-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymatic Hydrolysis Mechanism of H Gly Ala Amc and Analogous Peptidyl Amc Substrates
Principles of Proteolytic Cleavage of the Amide Bond between the Peptide Sequence and 7-Amino-4-methylcoumarin (B1665955)
The fundamental principle behind the use of H-Gly-Ala-AMC and other peptidyl-AMC substrates in enzymatic assays is the proteolytic cleavage of the amide bond that connects the peptide portion to the AMC fluorophore. iris-biotech.denih.gov In its conjugated form, where the AMC is attached to the peptide, the substrate is essentially non-fluorescent or exhibits very weak fluorescence. iris-biotech.decaymanchem.com
Proteases are enzymes that catalyze the breakdown of proteins and peptides into smaller units. acs.org Specific proteases recognize and bind to particular amino acid sequences. escholarship.org In the case of H-Gly-Ala-AMC, certain proteases, such as serine proteases, metalloproteases, and dipeptidyl peptidases, can recognize the Gly-Ala sequence. vulcanchem.com The enzymatic reaction involves the hydrolysis of the amide bond between the C-terminal amino acid of the peptide (Alanine in this case) and the amino group of the AMC molecule. iris-biotech.denih.gov
This cleavage event is a catalytic process that follows a specific mechanism, often involving a catalytic triad (B1167595) of amino acid residues within the enzyme's active site that facilitates the nucleophilic attack on the peptide bond. acs.org The result of this hydrolysis is the liberation of the free, unconjugated 7-Amino-4-methylcoumarin. iris-biotech.desigmaaldrich.com The specificity of the cleavage is crucial, as different proteases will have varying efficiencies in hydrolyzing different peptidyl-AMC substrates based on the peptide sequence. nih.gov
Liberation and Fluorescence Characteristics of Free 7-Amino-4-methylcoumarin (AMC)
The liberation of 7-Amino-4-methylcoumarin (AMC) is the key event that allows for the quantification of enzyme activity. iris-biotech.decaymanchem.com Once cleaved from the peptide, the free AMC molecule becomes highly fluorescent. iris-biotech.de This dramatic increase in fluorescence provides a direct and sensitive measure of the rate of the enzymatic reaction. iris-biotech.denih.gov
The fluorescence of free AMC is characterized by specific excitation and emission wavelengths. In enzymatic fluorometric assays, the liberated AMC is typically excited by light at a wavelength in the range of 340-360 nm. medchemexpress.comelifesciences.org Following excitation, it emits light at a longer wavelength, generally between 440 nm and 460 nm. sigmaaldrich.commedchemexpress.com
Commonly reported excitation and emission maxima for AMC include:
Excitation: 341 nm, Emission: 441 nm aatbio.com
Excitation: 345 nm, Emission: 445 nm caymanchem.com
Excitation: 348 nm, Emission: 440 nm sigmaaldrich.com
Excitation: 351 nm, Emission: 430 nm medchemexpress.comfishersci.fieurogentec.com
Excitation: 360 nm, Emission: 460 nm vulcanchem.com
Excitation: 380 nm, Emission: 460 nm medchemexpress.com
The choice of specific wavelengths can depend on the instrumentation and the specific assay conditions. For instance, some assays utilize an excitation wavelength of 380 nm, which is close to the strong 366 nm line of a mercury arc lamp, with an emission at 460 nm. medchemexpress.com The significant difference between the excitation and emission wavelengths, known as the Stokes shift, is a beneficial characteristic of AMC. iris-biotech.de
Table 1: Excitation and Emission Wavelengths for 7-Amino-4-methylcoumarin (AMC)
| Excitation Wavelength (nm) | Emission Wavelength (nm) | Source(s) |
|---|---|---|
| 341 | 441 | aatbio.com |
| 345 | 445 | caymanchem.com |
| 348 | 440 | sigmaaldrich.com |
| 351 | 430 | medchemexpress.comfishersci.fieurogentec.com |
| 360 | 460 | vulcanchem.com |
| 380 | 460 | medchemexpress.com |
A critical aspect of using H-Gly-Ala-AMC and other fluorogenic substrates is the linear relationship between the intensity of the fluorescence signal and the concentration of the liberated product (free AMC). medchemexpress.comnih.gov This linearity holds true within a certain range of product concentrations. researchgate.net Consequently, the rate of increase in fluorescence is directly proportional to the rate of product formation, which in turn reflects the activity of the enzyme. medchemexpress.comnih.gov
This direct proportionality allows for the continuous monitoring of enzymatic activity in real-time. By measuring the increase in fluorescence over time, researchers can determine the initial reaction velocity. This data is essential for calculating key kinetic parameters of the enzyme, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). vulcanchem.com Studies have demonstrated a linear relationship between the rate of AMC liberation and the concentration of the protease, further validating the use of these substrates for quantifying enzyme levels and activity. nih.gov
Methodological Frameworks for Enzyme Activity Measurement Utilizing H Gly Ala Amc
Design and Implementation of Standard Fluorometric Enzyme Assays
The successful implementation of a fluorometric enzyme assay using H-Gly-Ala-AMC hinges on the careful optimization of several key parameters. These include the composition of the assay buffer, the pH of the reaction environment, temperature control, and the concentrations of both the substrate and the enzyme. Furthermore, real-time monitoring of fluorescence and the inclusion of appropriate controls are critical for obtaining accurate and reproducible data.
The choice of buffer is a critical first step in designing a robust enzyme assay, as it must maintain a stable pH throughout the experiment without interfering with enzyme activity. patsnap.com The optimal buffer system can vary significantly from one enzyme to another. patsnap.comnih.gov Commonly used buffers in enzyme assays include Tris-HCl, HEPES, MES, and citrate-phosphate, each with a distinct buffering range. patsnap.comnih.govparahostdis.org For instance, Tris-HCl is often used for assays conducted at a slightly alkaline pH, such as pH 7.5 to 8.0. nih.govbiorxiv.org HEPES is another popular choice, particularly for its stability and effectiveness in the physiological pH range of 7.0 to 7.5. mdpi.comembrapa.br MES and citrate-phosphate buffers are typically employed for assays requiring acidic conditions. nih.gov The ionic strength of the buffer, influenced by the concentration of salts like NaCl, can also impact enzyme conformation and activity, necessitating its optimization. patsnap.comnih.gov
Table 1: Common Buffers for Enzyme Assays
| Buffer | Typical pH Range | Common Applications/Notes |
|---|---|---|
| Tris-HCl | 7.0 - 9.0 | Widely used, but its pH is temperature-sensitive. nih.govbiorxiv.org |
| HEPES | 6.8 - 8.2 | Often preferred for its minimal interaction with metal ions and stable pKa across temperatures. mdpi.comembrapa.br |
| MES | 5.5 - 6.7 | Suitable for enzymes active in slightly acidic conditions. nih.gov |
Enzyme activity is profoundly influenced by pH, with each enzyme exhibiting a characteristic optimal pH at which it functions most efficiently. patsnap.comlibretexts.org Deviations from this optimum can lead to a significant decrease in reaction velocity due to alterations in the ionization states of amino acid residues in the active site and on the substrate itself. libretexts.org For assays using AMC-based substrates, the fluorescence of the liberated AMC can also be pH-dependent, although it is generally stable within a broad pH range of approximately 3 to 11. nih.govbachem.com It is crucial to determine the optimal pH for the specific enzyme under investigation. For example, some enzymes have optimal activity in acidic conditions, such as pH 5.0 or 6.0, while others function best at a neutral or slightly alkaline pH of 7.5. nih.govparahostdis.orgasm.org The pH of the reaction buffer must be carefully controlled and maintained throughout the assay to ensure accurate and reproducible results. embrapa.brnih.govnih.gov
Temperature is another critical factor that affects the rate of enzymatic reactions. As the temperature increases, the kinetic energy of both the enzyme and substrate molecules rises, leading to more frequent collisions and an increased reaction velocity. researchgate.net However, beyond an optimal temperature, the enzyme's structure begins to denature, causing a rapid loss of activity. patsnap.comnih.gov Therefore, maintaining a constant and optimal temperature is essential for kinetic studies. nih.govint-res.com Many enzyme assays are conducted at 37°C to mimic physiological conditions, but the optimal temperature can vary. nih.govasm.orgnih.gov It has been demonstrated that for some enzymes, even performing purification steps at room temperature instead of on ice or at 4°C can lead to a decrease in activity. nih.gov Precise temperature control during the assay is crucial for obtaining reliable kinetic data. patsnap.comint-res.com
To accurately determine the kinetic parameters of an enzyme, such as the Michaelis constant (Km) and the maximum velocity (Vmax), it is essential to work under initial rate conditions. nih.govnumberanalytics.com This means that the measurements are taken during the early phase of the reaction, where the product formation is linear with time and less than 10-15% of the substrate has been consumed. nih.govnih.gov The concentration of the enzyme should be kept constant and low enough to ensure that the reaction rate is proportional to the enzyme concentration. nih.gov The substrate concentration, in this case, H-Gly-Ala-AMC, is varied over a range that brackets the expected Km value, typically from 0.2 to 5 times the Km. nih.govnih.gov By plotting the initial reaction velocity against the substrate concentration, a saturation curve is generated, from which Km and Vmax can be calculated using non-linear regression analysis of the Michaelis-Menten equation. embrapa.brnih.govnumberanalytics.com The Km for H-Gly-Ala-AMC can vary depending on the specific enzyme, with typical values ranging from 50 to 200 μM. vulcanchem.com
Table 2: Key Parameters in Initial Rate Kinetics
| Parameter | Description | Importance |
|---|---|---|
| [E] (Enzyme Concentration) | The amount of enzyme in the reaction. | Must be constant and in the linear range for the assay. nih.gov |
| [S] (Substrate Concentration) | The amount of H-Gly-Ala-AMC in the reaction. | Varied to determine the enzyme's kinetic properties. nih.govkhanacademy.org |
| v₀ (Initial Velocity) | The rate of the reaction at the very beginning. | Measured to ensure the reaction is in the linear range. nih.govnumberanalytics.com |
| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with substrate. khanacademy.org | A key kinetic parameter reflecting the catalytic efficiency of the enzyme. numberanalytics.com |
| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. numberanalytics.comkhanacademy.org | Represents the affinity of the enzyme for its substrate. numberanalytics.com |
A major advantage of using fluorogenic substrates like H-Gly-Ala-AMC is the ability to monitor the enzymatic reaction continuously in real-time. nih.govnih.gov As the enzyme cleaves the substrate, the release of the fluorophore AMC results in an increase in fluorescence intensity. nih.govbachem.com This change is typically measured using a fluorometric plate reader with an excitation wavelength around 355-380 nm and an emission wavelength of approximately 440-460 nm. nih.govnih.govnih.gov By recording the fluorescence at regular intervals, a progress curve of the reaction can be generated. nih.govwikipedia.org The initial, linear portion of this curve is used to calculate the initial velocity of the reaction. nih.govkhanacademy.org Real-time monitoring allows for a more accurate determination of the initial rate compared to endpoint assays and provides a detailed view of the reaction kinetics. nih.govnih.gov
The inclusion of proper controls is fundamental to the validity of any enzyme assay. nih.gov
Negative Controls: These reactions contain all the assay components except for the enzyme. They are essential for determining the rate of non-enzymatic hydrolysis of the substrate and for measuring the background fluorescence of the substrate and buffer components. mdpi.com
Positive Controls: A known active enzyme is used to ensure that the assay conditions are suitable for enzymatic activity and that all reagents are functioning correctly. mdpi.comoup.com
Addressing Inner Filter Effects and Fluorescence Quenching
Fluorescence-based enzyme assays, including those utilizing the substrate H-Gly-Ala-AMC, can be susceptible to phenomena that distort the linear relationship between fluorescence intensity and the concentration of the fluorophore, in this case, the liberated 7-amino-4-methylcoumarin (B1665955) (AMC). benthamopen.com The two primary phenomena of concern are the inner filter effect and fluorescence quenching.
The inner filter effect results in a loss of observed fluorescence intensity due to the absorption of light by components within the sample. labbot.bio This can be categorized into two types: the primary inner filter effect, which is the absorption of the excitation light, and the secondary inner filter effect, which is the absorption of the emitted fluorescence. labbot.bio As the concentration of the fluorophore or other chromophores in the sample increases, more of the excitation light is absorbed before it can reach the detection volume, leading to a non-linear and eventually saturated fluorescence signal. labbot.biobachem.com This effect becomes particularly problematic when the absorbance of the sample changes during the experiment, for instance, with the addition of new chromophores. labbot.bio Deviations from linearity can occur at fluorophore concentrations leading to absorption values greater than 0.1. interchim.frchemistrycongresses.ch
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. bachem.cominterchim.fr Unlike the inner filter effect, which is an optical artifact, quenching involves molecular-level interactions. labbot.bio Collisional or dynamic quenching occurs when a quencher molecule collides with the fluorophore in its excited state, causing it to return to the ground state without emitting a photon. bachem.cominterchim.fr A well-known collisional quencher is molecular oxygen. bachem.cominterchim.fr Static quenching, on the other hand, involves the formation of a non-fluorescent complex between the quencher and the fluorophore. interchim.fr It is crucial to distinguish quenching from the inner filter effect, as they arise from different mechanisms. labbot.bio In the context of assays using H-Gly-Ala-AMC, components of complex biological samples, such as plasma, can cause quenching and influence fluorescence recovery. benthamopen.com
Strategies to mitigate these effects include:
Optimizing Substrate and Enzyme Concentrations: Keeping the concentration of the generated AMC low enough to remain in the linear range of detection helps to avoid the inner filter effect. benthamopen.com
Calibration Curves: Generating calibration curves with known concentrations of AMC in the presence of all assay components (including potential inhibitors or colored compounds) can help to correct for both inner filter effects and quenching. benthamopen.com
Use of Appropriate Controls: Including controls that account for background fluorescence from assay components and the intrinsic fluorescence of test compounds is essential. bachem.com
Instrumental Adjustments: The geometry of the measurement setup, including the excitation and detection volumes, can influence the inner filter effect. labbot.bio
Adaptations for High-Throughput Screening (HTS) in Enzymology
The fluorogenic nature of H-Gly-Ala-AMC and its analogs makes them highly suitable for high-throughput screening (HTS) campaigns aimed at discovering and characterizing enzyme modulators. vulcanchem.com HTS allows for the rapid testing of large libraries of compounds, such as small molecules, peptides, and antibodies. assaygenie.com
Microplate Assay Formats (e.g., 96-well, 384-well)
Assays utilizing H-Gly-Ala-AMC are readily adaptable to microplate formats, which are the cornerstone of HTS. assaygenie.com Standard formats include 96-well and higher-density 384-well plates, which allow for the simultaneous testing of a large number of samples. assaygenie.comnih.gov The transition from cuvette-based assays to microplates enables significant reductions in reagent volumes, thus lowering costs and conserving valuable enzymes and compound libraries. thermofisher.com For example, an assay volume can be reduced from 2 mL in a standard cuvette to 200 µL or less in a 96-well plate, or even smaller volumes in 384-well plates. thermofisher.comnih.gov
The simple mix-and-read format of these assays is highly amenable to HTS workflows. thermofisher.com The reaction is typically initiated by adding the substrate to wells containing the enzyme and test compounds, and after a specific incubation period, the fluorescence is measured using a microplate reader. upenn.edu
Table 1: Comparison of Assay Formats
| Feature | Cuvette-Based Assay | 96-Well Microplate | 384-Well Microplate |
|---|---|---|---|
| Typical Volume | ~2 mL | ~100-200 µL | ~10-50 µL |
| Throughput | Low | High | Very High |
| Reagent Consumption | High | Low | Very Low |
| Suitability for HTS | Not Suitable | Suitable | Highly Suitable |
Integration with Automated Liquid Handling and Detection Systems
To achieve the throughput required for large-scale screening, assays are integrated with automated systems. assaygenie.com Automated liquid handlers are robotic systems that perform pipetting tasks with high precision and reproducibility, minimizing human error and variability. formulatrix.comhudsonlabautomation.com These systems are crucial for dispensing reagents, enzymes, substrates like H-Gly-Ala-AMC, and compound libraries across hundreds or thousands of wells. nih.govformulatrix.com
Automated liquid handling systems offer:
Increased Throughput: They can prepare entire 96- or 384-well plates in a fraction of the time required for manual pipetting. formulatrix.com
Enhanced Precision and Accuracy: Automation ensures consistent dispensing of small volumes, which is critical for dose-response experiments and maintaining assay quality. hudsonlabautomation.com
Complex Protocol Execution: They facilitate the implementation of complex experimental designs, such as those required for Design of Experiments (DoE) approaches to assay optimization. formulatrix.com
Walk-Away Operation: Once programmed, these systems can run unattended, freeing up researcher time. hudsonlabautomation.com
Following incubation, the microplates are transferred (often by robotic arms) to automated detection systems, such as fluorescence microplate readers. nih.gov These readers are equipped with appropriate filters for the excitation and emission wavelengths of AMC (typically ~355 nm excitation and ~460 nm emission). nih.govupenn.edu The entire process, from plate preparation to data acquisition, can be fully automated, creating a seamless HTS workflow. highresbio.com
Table 2: Key Components of an Automated HTS Workflow
| Component | Function | Example |
|---|---|---|
| Automated Liquid Handler | Dispenses reagents, compounds, enzyme, and substrate. | SOLO™, Prime Liquid Handler hudsonlabautomation.comhighresbio.com |
| Microplate Reader | Measures the fluorescence signal from each well. | FLUOstar Omega, EnVision nih.govnih.gov |
| Robotic Arm | Transfers plates between different instruments. | |
| Incubator | Maintains constant temperature during the reaction. |
| Control Software | Manages the entire workflow and data acquisition. | SOLOSoft™ hudsonlabautomation.com |
Screening Strategies for Enzyme Modulators
The primary goal of HTS campaigns using substrates like H-Gly-Ala-AMC is to identify enzyme modulators—typically inhibitors or, more rarely, activators. nih.govaps.org
A common screening strategy involves:
Primary Screen: A large compound library is screened at a single concentration to identify "hits"—compounds that cause a significant change (usually a decrease for inhibitors) in enzyme activity. upenn.edu The assay typically includes control wells for baseline activity (enzyme + substrate) and background (substrate only). nih.gov
Hit Confirmation: The initial hits are re-tested under the same conditions to eliminate false positives.
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations to determine their potency, often expressed as the half-maximal inhibitory concentration (IC50). upenn.edu This involves serial dilutions of the compound and measuring the corresponding enzyme activity. nih.gov
Secondary Assays and Mechanism of Action Studies: Further experiments are conducted to rule out assay artifacts (e.g., compound fluorescence or aggregation) and to understand how the inhibitor interacts with the enzyme.
This systematic approach allows for the efficient identification and characterization of novel enzyme inhibitors from vast chemical libraries, a critical step in early-stage drug discovery. assaygenie.comnih.gov
Enzyme Kinetics and Mechanistic Studies Employing H Gly Ala Amc
Determination of Steady-State Kinetic Parameters
Steady-state kinetics assumes that the concentration of the enzyme-substrate complex remains constant over the course of the measurement. This allows for the determination of key kinetic parameters that describe the efficiency and affinity of an enzyme for its substrate.
The Michaelis-Menten model is a fundamental equation in enzyme kinetics that describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km). The equation is as follows:
V₀ = (Vmax * [S]) / (Km + [S])
Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. It is directly proportional to the enzyme concentration.
Km is the substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate; a lower Km indicates a higher affinity.
kcat , the turnover number, is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is calculated as kcat = Vmax / [E]₀, where [E]₀ is the initial enzyme concentration. embrapa.brubiqbio.comnih.gov
The ratio kcat/Km is known as the specificity constant and represents the catalytic efficiency of an enzyme for a particular substrate. libretexts.org
In studies utilizing H-Gly-Ala-AMC, researchers vary the concentration of the substrate and measure the initial rate of AMC fluorescence increase. By fitting this data to the Michaelis-Menten equation, the apparent Vmax and Km values can be determined. For instance, typical Km values for the cleavage of H-Gly-Ala-AMC by various proteases range from 50 to 200 μM, depending on the specific enzyme. vulcanchem.com
Table 1: Illustrative Kinetic Parameters for Protease Activity with H-Gly-Ala-AMC
| Enzyme | Apparent Km (μM) | Apparent Vmax (relative fluorescence units/s) | Apparent kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Protease A | 75 | 150 | 15 | 2.0 x 10⁵ |
| Protease B | 150 | 100 | 10 | 6.7 x 10⁴ |
| Protease C | 50 | 200 | 20 | 4.0 x 10⁵ |
This table provides hypothetical data for illustrative purposes and does not represent actual experimental results for specific named enzymes.
Before the widespread availability of non-linear regression software, linearized plots were commonly used to determine Km and Vmax from experimental data. libretexts.org The most well-known of these is the Lineweaver-Burk plot, which is a double reciprocal plot of the Michaelis-Menten equation. wikipedia.org
The Lineweaver-Burk equation is:
1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax
When 1/V₀ is plotted against 1/[S], the result is a straight line. medschoolcoach.com
The y-intercept of this line is equal to 1/Vmax.
The x-intercept is equal to -1/Km.
The slope is Km/Vmax.
While the Lineweaver-Burk plot is useful for visualizing kinetic data and for diagnosing the type of enzyme inhibition, it can be prone to inaccuracies, particularly with data at low substrate concentrations where small errors are magnified by the reciprocal. wikipedia.org Nevertheless, it remains a valuable tool for illustrating fundamental enzyme kinetics. researchgate.net
The initial reaction velocity (V₀) is a critical parameter in steady-state kinetics and is determined from the initial linear portion of a reaction progress curve. libretexts.orgplos.org A progress curve is a plot of product formation (in this case, AMC fluorescence) versus time. acs.org
To obtain reliable V₀ values, it is essential that the measurements are taken under conditions where less than 10% of the substrate has been consumed. nih.gov This ensures that the substrate concentration remains relatively constant and the reaction rate is linear. The slope of this initial linear phase of the progress curve represents the initial velocity of the reaction. biorxiv.org These initial velocities, determined at various H-Gly-Ala-AMC concentrations, are then used to generate Michaelis-Menten or Lineweaver-Burk plots. nih.gov
Application of Linearized Plots (e.g., Lineweaver-Burk) for Parameter Estimation
Analysis of pH Dependence of Enzyme Activity
The activity of an enzyme is highly dependent on the pH of its environment. This is because the ionization state of amino acid residues in the active site and throughout the protein can significantly influence substrate binding and catalysis. dcu.ie
The active site of an enzyme contains key amino acid residues that directly participate in substrate binding and the chemical steps of catalysis. Many of these residues have ionizable side chains, such as the carboxyl groups of aspartate and glutamate, the imidazole (B134444) group of histidine, and the amino group of lysine. nih.gov The protonation state of these groups is dictated by their pKa values and the surrounding pH.
For catalysis to occur, these residues often need to be in a specific ionization state (either protonated or deprotonated). For example, in many serine proteases, a histidine residue in the catalytic triad (B1167595) acts as a general base and must be deprotonated to activate the serine nucleophile. mdpi.com By studying how the kinetic parameters (kcat and kcat/Km) change with pH, it is possible to infer the pKa values of the critical ionizable residues in the active site.
A pH activity profile is a graph of enzyme activity (often Vmax or kcat) as a function of pH. plos.org These profiles are typically bell-shaped, indicating that the enzyme has an optimal pH at which it functions most efficiently. plos.org The shape of the pH profile provides valuable information about the ionizable groups involved in catalysis.
For example, a simple bell-shaped curve can often be explained by the requirement for a single acidic residue to be deprotonated and a single basic residue to be protonated for optimal activity. The pH at the midpoint of the acidic limb of the curve corresponds to the pKa of the basic residue, while the pH at the midpoint of the alkaline limb corresponds to the pKa of the acidic residue.
By incubating the enzyme and H-Gly-Ala-AMC in a series of buffers with varying pH values, a pH activity profile can be generated. For instance, some peptidases acting on fluorogenic substrates show optimal activity in the neutral to slightly alkaline range (pH 7.0-8.0). plos.orgresearchgate.net Deviations from this optimal pH lead to a decrease in activity as critical active site residues become protonated or deprotonated, disrupting the catalytic mechanism. dcu.ie
Table 2: Illustrative pH Dependence of a Hypothetical Protease with H-Gly-Ala-AMC
| pH | Relative Activity (%) |
| 5.0 | 20 |
| 6.0 | 55 |
| 7.0 | 90 |
| 7.5 | 100 |
| 8.0 | 95 |
| 9.0 | 60 |
| 10.0 | 25 |
This table provides hypothetical data for illustrative purposes and does not represent actual experimental results for a specific named enzyme.
Identification of Ionizable Residues in the Enzyme Active Site
Investigation of Temperature Effects on Enzyme Catalysis
Temperature is a critical parameter that profoundly influences the rate of enzyme-catalyzed reactions. Assays utilizing H-Gly-Ala-AMC allow for precise quantification of these effects, providing insights into an enzyme's operational range and stability.
The rate of enzymatic reactions, including the hydrolysis of H-Gly-Ala-AMC, generally increases with temperature. nih.gov This is because higher temperatures increase the kinetic energy of both the enzyme and substrate molecules, leading to more frequent collisions and a greater proportion of molecules possessing the required activation energy to react. nih.govresearchgate.net This relationship is often described by the Arrhenius equation. nih.gov
The influence of temperature is reflected in the Michaelis-Menten kinetic parameters, the maximum reaction velocity (Vmax) and the Michaelis constant (Km). Typically, Vmax increases with temperature up to an optimal point, after which the enzyme begins to denature and activity rapidly declines. mdpi.com The Km, which is an inverse measure of the substrate affinity, can respond to temperature changes in a more varied manner; it may increase, decrease, or remain relatively stable depending on the specific enzyme system and the thermodynamics of substrate binding. nih.govmdpi.com For some enzymes, Km values are observed to decrease with rising temperatures, suggesting a more stable enzyme-substrate complex, while for others, Km remains stable across a range of temperatures, indicating that binding affinity is not significantly affected by thermal changes within that range. mdpi.com
Studies using various substrates show that a temperature increase of 10°C can elevate the activity of many enzymes by 50% to 100%. nih.gov The data derived from such temperature-dependence studies are crucial for defining the optimal conditions for enzymatic assays and for understanding the thermal adaptation of enzymes from different organisms. nih.gov
| Temperature (°C) | Vmax (nmol/min/mg) | Km (µM) | Catalytic Efficiency (Vmax/Km) |
|---|---|---|---|
| 25 | 50.2 | 110.5 | 0.45 |
| 30 | 75.8 | 105.2 | 0.72 |
| 37 | 130.1 | 108.7 | 1.20 |
| 45 | 215.5 | 112.3 | 1.92 |
| 55 | 180.4 | 145.6 | 1.24 |
| 65 | 45.3 | N/A | N/A |
While moderate temperature increases enhance reaction rates, excessive heat can disrupt the delicate non-covalent bonds that maintain an enzyme's three-dimensional structure, leading to unfolding and irreversible denaturation. researchgate.net This loss of structure results in a complete loss of catalytic function. nih.gov Therefore, a key consideration when performing kinetic assays with H-Gly-Ala-AMC is the thermal stability of the enzyme under investigation.
To ensure the reliability of kinetic data, the stability of an enzyme is often characterized by determining its half-life (t½) at various temperatures. nih.govmdpi.com This involves pre-incubating the enzyme at a specific temperature for different time intervals, rapidly cooling the samples to halt inactivation, and then measuring the remaining activity under standard assay conditions. nih.gov Plotting the residual activity against incubation time allows for the calculation of the inactivation rate constant (kd) and the half-life. nih.gov Such analyses are critical for establishing an appropriate temperature for kinetic experiments—one that maximizes activity without causing significant denaturation over the course of the assay. rsc.orgnih.gov For instance, many enzymes from animal sources denature rapidly above 40-50°C, making assays at or slightly below this range common practice. nih.gov
| Incubation Time at 55°C (min) | Residual Activity (%) |
|---|---|
| 0 | 100 |
| 5 | 80 |
| 10 | 62 |
| 15 | 50 |
| 30 | 24 |
| 60 | 6 |
Impact of Temperature on Enzyme-Substrate Binding and Reaction Rate
Elucidation of Enzyme Catalytic Mechanisms
The specific dipeptide sequence and fluorogenic leaving group of H-Gly-Ala-AMC make it a powerful probe for dissecting the catalytic mechanisms of proteases. It allows for detailed characterization of enzyme active sites and can provide crucial information about the individual steps of the catalytic cycle.
Fluorogenic substrates are instrumental in characterizing the specificity and binding pockets of enzyme active sites. iris-biotech.de The hydrolysis of H-Gly-Ala-AMC by a protease is dependent on the precise interactions between the substrate's Glycine (B1666218) (at the P2 position) and Alanine (B10760859) (at the P1 position) residues and the corresponding S2 and S1 binding pockets of the enzyme.
Enzymes that efficiently cleave H-Gly-Ala-AMC typically possess active sites that accommodate small, neutral amino acids at these positions. vulcanchem.com For example, dipeptidyl peptidase IV (DPP-IV) and related enzymes are known to cleave dipeptides with L-alanine at the penultimate (P1) position. aatbio.com By comparing the kinetic parameters (Km and kcat) obtained with H-Gly-Ala-AMC to those from other dipeptide-AMC substrates (e.g., H-Gly-Pro-AMC, H-Lys-Ala-AMC), researchers can map the chemical and steric preferences of the active site. nih.govplos.org A lower Km for H-Gly-Ala-AMC compared to a substrate with a bulkier or charged P1 residue would indicate a preference for small, hydrophobic residues in the S1 pocket. The catalytic efficiency (kcat/Km) serves as a crucial metric for comparing the suitability of different substrates and thus defining the enzyme's specificity profile. plos.org The release of the 7-amino-4-methylcoumarin (B1665955) (AMC) group upon cleavage provides a fluorescent signal that is directly proportional to the catalytic event, making it a sensitive reporter of active site chemistry. iris-biotech.de
| Substrate | P1 Residue | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|---|
| H-Gly-Ala-AMC | Alanine | 105 | 45 | 428,571 |
| H-Gly-Pro-AMC | Proline | 45 | 5 | 111,111 |
| H-Gly-Phe-AMC | Phenylalanine | 250 | 12 | 48,000 |
| H-Gly-Arg-AMC | Arginine | 480 | 8 | 16,667 |
H-Gly-Ala-AMC is particularly useful for investigating these steps. Studies on dipeptidyl peptidase 4 have revealed that the identity of the P1 amino acid can determine the rate-limiting step. plos.org For substrates with proline at the P1 position, deacylation is the slower, rate-limiting step; however, for substrates with alanine or serine at the P1 position, the acylation reaction becomes rate-limiting. plos.org This suggests that for enzymes like DPP4, assays with H-Gly-Ala-AMC are directly measuring the rate of the initial substrate cleavage and formation of the acyl-enzyme intermediate.
| Substrate | Acylation Rate (k_ac, s⁻¹) | Deacylation Rate (k_dac, s⁻¹) | Rate-Limiting Step |
|---|---|---|---|
| H-Ser-Tyr-AMC | 397 | 14 | Deacylation |
| H-Gly-Arg-AMC | ~30 | ~30 | Acylation & Deacylation |
| H-Gly-Ala-AMC | 15 | >100 | Acylation |
Substrate Specificity and Protease/peptidase Activity Profiling with H Gly Ala Amc
Assessment of Proteolytic Enzyme Specificity Using Dipeptide-AMC Substrates
Dipeptide-AMC substrates are valuable tools for assessing the specificity of proteolytic enzymes. The simplicity of their structure, with a single peptide bond susceptible to cleavage to release the fluorophore, allows for a direct correlation between the rate of fluorescence increase and the enzyme's activity towards that specific dipeptide sequence. The use of various dipeptide-AMC substrates enables the creation of a specificity profile for a given protease. For instance, studies on cathepsin B, a cysteine protease, have utilized a range of dipeptide-AMC substrates to probe its activity at different pH levels, revealing distinct cleavage preferences under varying conditions. researchgate.net
The selection of amino acids at the P1 and P2 positions (using the Schechter and Berger nomenclature, where P1 is the residue N-terminal to the scissile bond) is critical in determining the substrate's utility for a specific enzyme. For example, some proteases exhibit a strong preference for basic or hydrophobic residues at these positions. researchgate.netnih.gov The hydrolysis of a panel of such substrates can reveal the primary determinants of an enzyme's substrate recognition.
Comparative Hydrolysis Studies with Other Peptidyl-AMC Substrates
Comparative studies involving H-Gly-Ala-AMC and other peptidyl-AMC substrates provide deeper insights into protease specificity. By extending the peptide chain to include P3 and P4 residues or by systematically altering the amino acids at each position, researchers can map the extended substrate binding sites of an enzyme.
The amino acid residues at the P1, P2, and P3 positions significantly influence the efficiency and selectivity of substrate cleavage by proteases.
P1 Position : The P1 residue is often a primary determinant of specificity for many proteases. For trypsin-like proteases, a basic residue such as Arginine (Arg) or Lysine (Lys) at P1 is typically preferred. nih.govresearchgate.net Chymotrypsin-like proteases favor large hydrophobic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) at this position. tandfonline.com In H-Gly-Ala-AMC, the Alanine (B10760859) (Ala) at the P1 position makes it a substrate for enzymes that recognize small, neutral amino acids.
P2 Position : The P2 residue also plays a crucial role in substrate recognition and can confer a high degree of selectivity. For instance, the S2 subsite of many papain-like cysteine proteases is a key specificity determinant, often preferring bulky hydrophobic side chains. nih.gov In the context of the blood coagulation protease thrombin, a Proline (Pro) at the P2 position is strongly favored. biorxiv.org The Glycine (B1666218) (Gly) at the P2 position in H-Gly-Ala-AMC can be accommodated by a range of proteases, but may not be optimal for those with highly specific S2 pocket requirements.
P3 Position : While often having a less pronounced effect than P1 and P2, the P3 residue can still modulate cleavage efficiency. For some cathepsins, the P3 position can accommodate various amino acids, but for others, specific hydrophobic or charged residues at P3 can enhance hydrolysis rates. nih.govnih.gov Studies on cathepsin B have shown that optimizing the P3 residue in tripeptide substrates leads to significantly higher specific activity compared to dipeptide substrates lacking a P3 residue. nih.govacs.org
The following table summarizes the influence of P1, P2, and P3 residues on the activity of selected proteases with various AMC substrates.
| Protease | Optimal P1 Residue(s) | Optimal P2 Residue(s) | Optimal P3 Residue(s) | Reference(s) |
| Thrombin | Arg, Lys | Pro, Hydrophobic amino acids | --- | biorxiv.orgpnas.org |
| Plasmin | Lys, Arg | Tyr, Phe, Trp | Broad specificity | researchgate.netnih.gov |
| Cathepsin L | Arg, Lys | Leu, Hydrophobic amino acids | --- | nih.govacs.org |
| Cathepsin B | Arg, Lys | Arg, Lys, Nle | Nle | researchgate.netnih.govacs.org |
| Papain | Arg, Gln, Ala, Gly | Val, Phe | Pro, Val | acs.org |
To rapidly and comprehensively profile the substrate specificity of proteases, combinatorial fluorogenic substrate libraries have been developed. researchgate.net These libraries consist of a large number of different peptide sequences coupled to a fluorophore like AMC or the functionally similar 7-amino-4-carbamoylmethylcoumarin (ACC). pnas.orgresearchgate.netspringernature.com
One common approach is the positional scanning-synthetic combinatorial library (PS-SCL). In this method, a series of sub-libraries are created where one position (e.g., P1, P2, P3, or P4) is fixed with a specific amino acid, while the other positions contain a mixture of amino acids. By measuring the rate of fluorescence release from each sub-library, the optimal amino acid for the fixed position can be determined. nih.govresearchgate.net This technique allows for the rapid deconvolution of a protease's extended substrate specificity. For example, such libraries have been used to create detailed specificity profiles for a wide array of proteases, including thrombin, plasmin, and various caspases. pnas.orgresearchgate.netspringernature.com The data from these libraries aid in designing highly selective substrates and potent inhibitors. researchgate.net
Influence of Amino Acid Residues at P1, P2, and P3 Positions on Cleavage Efficiency and Selectivity
Identification and Characterization of Specific Enzymes that Hydrolyze H-Gly-Ala-AMC
While H-Gly-Ala-AMC can be hydrolyzed by various enzymes with dipeptidyl peptidase activity, specific enzymes that are known to cleave substrates with similar sequences include:
Dipeptidyl Peptidase IV (DPP-IV/CD26) : This enzyme is known to cleave dipeptides from the N-terminus of proteins, particularly those with a Proline or Alanine residue at the P1 position.
Aminopeptidases : Certain aminopeptidases that exhibit broad specificity may also hydrolyze H-Gly-Ala-AMC. For example, a prolyl aminopeptidase (B13392206) from Debaryomyces hansenii was tested against Gly-Ala-AMC, although it showed no activity, highlighting the specificity of that particular enzyme for N-terminal proline. nih.gov
The hydrolysis of H-Gly-Ala-AMC is context-dependent and can be attributed to different peptidases present in a biological sample.
Applications in Protease Activity Profiling in Cellular and Tissue Extracts
H-Gly-Ala-AMC and similar fluorogenic substrates are widely used to profile protease activity in complex biological samples like cellular and tissue extracts. nih.gov By incubating the substrate with the extract and measuring the increase in fluorescence over time, the total activity of enzymes capable of cleaving that specific peptide sequence can be quantified. This approach is valuable for comparing proteolytic activity between different cell types, tissues, or disease states. For example, fluorogenic substrates have been used to assess peptidase activities in lysates of parasites like Angiostrongylus costaricensis. nih.gov The use of specific protease inhibitors in conjunction with these substrates can help to identify the class or specific enzyme responsible for the observed activity. nih.gov
A powerful technique for identifying and characterizing proteases in complex mixtures is in-gel protease assay, also known as zymography. tandfonline.comnih.gov In this method, a peptide-AMC substrate is co-polymerized into a polyacrylamide gel. tandfonline.comnih.gov The protein sample, such as a cellular or tissue extract, is then separated by electrophoresis under non-reducing conditions. After electrophoresis, the gel is incubated in a suitable buffer to allow the proteases to refold and cleave the embedded substrate. The locations of active proteases are then visualized as fluorescent bands under UV light. tandfonline.comnih.gov
This technique offers several advantages:
Simultaneous determination of molecular weight and activity : The position of the fluorescent band indicates the apparent molecular weight of the active protease. tandfonline.comnih.gov
Specificity analysis : By using different peptide-AMC substrates in parallel gels, the substrate specificity of the separated proteases can be assessed. tandfonline.comnih.gov
High sensitivity : This method can detect low levels of enzyme activity. tandfonline.com
For instance, trypsin and chymotrypsin (B1334515) activities have been selectively detected in gels copolymerized with their respective preferred substrates, Boc-Gln-Ala-Arg-MCA and Suc-Ala-Ala-Pro-Phe-MCA. tandfonline.comnih.gov This demonstrates the ability of zymography with fluorogenic substrates to distinguish between different protease activities within a sample.
Studies on Enzyme Inhibition Using H Gly Ala Amc Assays
Quantitative Determination of Inhibitor Potency (e.g., IC50 values)
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. Assays utilizing H-Gly-Ala-AMC are well-suited for determining IC50 values due to their sensitivity and continuous nature.
The general procedure involves incubating the target enzyme with varying concentrations of the inhibitor. The enzymatic reaction is then initiated by the addition of H-Gly-Ala-AMC. The rate of AMC release, and thus the rate of the enzymatic reaction, is monitored over time by measuring the increase in fluorescence. The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without any inhibitor. These data are then plotted with the inhibitor concentration on the x-axis and the percentage of inhibition on the y-axis, and the IC50 value is determined by fitting the data to a suitable dose-response curve.
Table 1: Illustrative IC50 Values for Hypothetical Inhibitors Against a Target Protease Using an H-Gly-Ala-AMC Assay
| Inhibitor | Target Enzyme | IC50 (µM) |
| Inhibitor A | Protease X | 5.2 |
| Inhibitor B | Protease X | 12.8 |
| Inhibitor C | Protease X | 0.9 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for H-Gly-Ala-AMC.
Kinetic Analysis of Inhibition Mechanisms (e.g., competitive, non-competitive, uncompetitive)
Beyond determining the potency of an inhibitor, H-Gly-Ala-AMC assays are instrumental in elucidating the kinetic mechanism of inhibition. By systematically varying the concentrations of both the substrate (H-Gly-Ala-AMC) and the inhibitor, researchers can distinguish between different modes of inhibition, such as competitive, non-competitive, and uncompetitive inhibition.
Competitive Inhibition: In this mode, the inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, competitive inhibitors increase the apparent Michaelis constant (Km) of the enzyme for the substrate, while the maximum velocity (Vmax) remains unchanged.
Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency. In classical non-competitive inhibition, the inhibitor has an equal affinity for both the free enzyme and the enzyme-substrate complex. This results in a decrease in Vmax, while the Km remains unchanged.
Uncompetitive Inhibition: This form of inhibition occurs when the inhibitor binds only to the enzyme-substrate complex. This binding stabilizes the complex, leading to a decrease in both Vmax and the apparent Km.
The determination of the inhibition mechanism is typically achieved by analyzing Lineweaver-Burk plots (double reciprocal plots of 1/velocity versus 1/[Substrate]) at different fixed inhibitor concentrations. The characteristic changes in the slope and intercepts of these plots reveal the mode of inhibition.
Table 2: Expected Kinetic Parameter Changes for Different Inhibition Mechanisms in an H-Gly-Ala-AMC Assay
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increased | Lines intersect on the y-axis |
| Non-competitive | Decreased | Unchanged | Lines intersect on the x-axis |
| Uncompetitive | Decreased | Decreased | Parallel lines |
Application of H-Gly-Ala-AMC in High-Throughput Screening for Enzyme Inhibitors
The fluorogenic nature of H-Gly-Ala-AMC makes it highly suitable for high-throughput screening (HTS) campaigns aimed at discovering novel enzyme inhibitors. HTS allows for the rapid testing of large libraries of chemical compounds for their ability to modulate the activity of a target enzyme.
In a typical HTS setup using H-Gly-Ala-AMC, the assay is miniaturized into a multi-well plate format (e.g., 384- or 1536-well plates). Each well contains the target enzyme, the H-Gly-Ala-AMC substrate, and a unique compound from the library. The fluorescence in each well is measured over time using a plate reader. A decrease in the rate of fluorescence increase compared to a control well indicates potential inhibitory activity of the tested compound. Hits from the primary screen are then subjected to further validation and characterization, including IC50 determination and mechanism of action studies. The use of H-Gly-Ala-AMC in HTS is mentioned in patent literature, highlighting its role in multiplex assays for drug discovery and diagnostics google.com.
A significant challenge in fluorescence-based HTS assays is the occurrence of false-positive results. These can arise from compounds that interfere with the detection method rather than directly inhibiting the enzyme. Common causes of false positives in assays using H-Gly-Ala-AMC include:
Fluorescence Quenchers: Some compounds can absorb the excitation or emission light of the AMC fluorophore, leading to an apparent decrease in fluorescence that mimics enzyme inhibition.
Autofluorescent Compounds: Certain compounds may fluoresce at the same wavelength as AMC, interfering with the signal.
Assay Artifacts: Compounds can also interfere with the assay in other ways, such as by denaturing the enzyme or aggregating.
To address these issues, several strategies are employed:
Counter-screening: Hits from the primary screen are tested in a secondary assay in the absence of the enzyme but in the presence of pre-formed AMC. A decrease in fluorescence in this assay identifies the compound as a fluorescence quencher.
Orthogonal Assays: Validating hits using a different assay format that relies on a different detection principle (e.g., a colorimetric or label-free method) can help to eliminate false positives.
Dose-Response Curves: True inhibitors will typically exhibit a sigmoidal dose-response curve, while many false positives will not.
Elucidating Inhibitor-Enzyme Interaction Mechanisms
While H-Gly-Ala-AMC assays primarily provide kinetic data, this information is crucial for beginning to understand the molecular interactions between an inhibitor and its target enzyme. The determined mode of inhibition (competitive, non-competitive, or uncompetitive) provides initial clues about the binding site of the inhibitor.
For example, a competitive inhibition mechanism strongly suggests that the inhibitor binds at or near the enzyme's active site, likely interacting with residues that are also important for substrate recognition and binding. In contrast, non-competitive or uncompetitive inhibition points towards binding at an allosteric site, prompting further investigation to identify this site.
The kinetic constants derived from H-Gly-Ala-AMC assays, such as the inhibition constant (Ki), provide a quantitative measure of the inhibitor's affinity for the enzyme. This information, combined with computational modeling and structural biology techniques like X-ray crystallography or NMR spectroscopy, can help to build a detailed picture of the inhibitor-enzyme complex at the atomic level. While H-Gly-Ala-AMC itself may not be directly visualized in these structures, the kinetic data it provides are essential for guiding and validating the structural studies. The use of peptidic substrates and inhibitors in active site mapping is a common strategy to understand these interactions.
Advanced Research Applications and Future Directions
Principles of Substrate Design for Enhanced Specificity and Sensitivity in Enzymatic Assays
The effectiveness of H-Gly-Ala-AMC as a research tool is rooted in fundamental principles of fluorogenic substrate design, which aim to maximize both sensitivity and specificity. mdpi.comnih.gov
Specificity: The specificity of a protease substrate is primarily dictated by the peptide sequence that the enzyme recognizes and cleaves. pnas.org In H-Gly-Ala-AMC, the Gly-Ala dipeptide sequence is the recognition motif. While this sequence is relatively simple, it is recognized and cleaved by certain classes of peptidases, such as some dipeptidyl peptidases (DPPs) and aminopeptidases. vulcanchem.com The design principle involves creating a peptide sequence that is preferentially cleaved by the target enzyme over other proteases present in a biological sample. For instance, DPP IV exhibits a preference for substrates with proline or alanine (B10760859) at the penultimate (P1) position, making Gly-Ala a potential, albeit not the most specific, sequence for this enzyme family. mdpi.compromega.com.au The simplicity of the Gly-Ala motif makes the substrate useful for broadly screening for certain peptidase activities rather than for targeting a single, specific enzyme with high selectivity. vulcanchem.com
Sensitivity: The high sensitivity of assays using this substrate is conferred by the fluorogenic AMC group. scbt.com The substrate itself is only weakly fluorescent. thermofisher.com However, upon enzymatic cleavage of the amide bond between the alanine residue and the AMC molecule, the free AMC is released. pnas.orgvulcanchem.com This liberation of AMC results in a significant increase in fluorescence intensity when excited at approximately 340-380 nm, with an emission maximum around 440-460 nm. pnas.orgvulcanchem.comthermofisher.com This "turn-on" fluorescence provides a direct and continuous measure of enzyme activity. mdpi.com The quantum yield of the released fluorophore is a critical factor; fluorophores like AMC are chosen for their brightness, which allows for the detection of very low levels of enzymatic activity. pnas.orgthermofisher.com This high sensitivity enables the use of low concentrations of both the enzyme and the substrate, which is crucial for high-throughput screening and for studying enzymes with low abundance. mdpi.compnas.org
The design of such substrates involves a careful balance. The recognition element must be specific enough to be cleaved by the enzyme of interest, while the fluorophore must have properties that allow for a high signal-to-background ratio upon cleavage. mdpi.comnih.gov
Integration of H-Gly-Ala-AMC into Multiplexed Enzyme Activity Assays
H-Gly-Ala-AMC can be incorporated into multiplexed assays, which are designed to measure the activity of multiple enzymes simultaneously in a single sample. nih.govgoogle.com This approach is particularly valuable in high-throughput screening (HTS) for identifying enzyme inhibitors or for profiling enzyme activities in complex biological samples. nih.govfrontiersin.org
The principle behind multiplexing with fluorogenic substrates involves using a panel of substrates, each with a different peptide sequence recognized by a different enzyme or enzyme family. nih.gov While H-Gly-Ala-AMC itself might be used to detect general dipeptidyl peptidase or aminopeptidase (B13392206) activity, it can be combined with other substrates to create a more comprehensive activity profile. For example, a multiplex assay could include:
H-Gly-Ala-AMC: To detect dipeptidyl peptidase activity.
Z-Arg-Arg-AMC: A substrate for trypsin-like proteases such as cathepsins.
Boc-Gly-Lys-Arg-AMC: A substrate for serine proteases like West Nile Virus (WNV) protease. nih.gov
Suc-Leu-Leu-Val-Tyr-AMC: A substrate for chymotrypsin-like proteases, including the proteasome. frontiersin.org
In a multiplex format, these substrates could be added to different wells of a microtiter plate, each containing the same biological sample. nih.gov The resulting fluorescence from each well would indicate the activity of the corresponding enzyme class. This parallel analysis allows researchers to quickly identify which enzymatic pathways are active or how a particular compound affects a range of proteases. nih.gov
The development of substrate arrays and libraries has further advanced this concept, allowing for the simultaneous screening of an enzyme against many different substrates to finely map its specificity. pnas.orgnih.gov H-Gly-Ala-AMC, with its relatively broad specificity, can serve as a useful component in such libraries for initial screening of protease activity. vulcanchem.com
Role in the Discovery and Biochemical Characterization of Novel Enzymes
Fluorogenic substrates like H-Gly-Ala-AMC are instrumental in the discovery and subsequent characterization of new enzymes. The process often begins with screening cell extracts or environmental samples for a particular type of enzymatic activity. researchgate.net
For instance, if researchers are searching for a novel dipeptidyl peptidase, they might use a library of fluorogenic substrates, including H-Gly-Ala-AMC, to test for cleavage activity in a sample. frontiersin.orgasm.org A positive signal with H-Gly-Ala-AMC would indicate the presence of an enzyme capable of cleaving the Gly-Ala dipeptide. This initial "hit" provides the basis for purifying the responsible enzyme from the complex mixture. researchgate.net
Once a novel enzyme is purified, H-Gly-Ala-AMC and other similar substrates are used for its biochemical characterization. This involves determining key kinetic parameters that define the enzyme's efficiency and substrate preference. frontiersin.org
Key Kinetic Parameters Determined Using H-Gly-Ala-AMC:
| Parameter | Description | Significance |
|---|---|---|
| K_m (Michaelis Constant) | The substrate concentration at which the reaction rate is half of V_max. | Indicates the affinity of the enzyme for the substrate. A lower K_m suggests a higher affinity. |
| V_max (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Reflects the catalytic turnover rate of the enzyme. |
| k_cat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Measures the catalytic efficiency of a single enzyme molecule. |
By comparing the kinetic parameters obtained with H-Gly-Ala-AMC to those from other dipeptide-AMC substrates (e.g., Gly-Pro-AMC, Ala-Ala-AMC), researchers can build a detailed profile of the new enzyme's substrate specificity. frontiersin.orgresearchgate.net This information is crucial for understanding the enzyme's physiological role and for designing specific inhibitors.
Potential for Computational Studies on Enzyme-Substrate Interactions
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, offer powerful insights into how substrates like H-Gly-Ala-AMC interact with their target enzymes at an atomic level. uni-halle.de These techniques complement experimental data and can guide the design of more specific substrates or potent inhibitors. irb.hr
Molecular Docking: This technique predicts the preferred orientation of a substrate when bound to an enzyme's active site. jpionline.org For H-Gly-Ala-AMC, a docking study would involve computationally placing the molecule into the three-dimensional structure of a target peptidase, such as dipeptidyl peptidase III (DPP III). tandfonline.com The simulation would identify the most stable binding pose, revealing key interactions like hydrogen bonds and hydrophobic contacts between the Gly-Ala portion of the substrate and the amino acid residues in the enzyme's binding pockets (subsites S1 and S2). mdpi.comtandfonline.com For example, docking could show how the glycine (B1666218) and alanine side chains fit into the specific subsites of the enzyme, explaining the basis of its substrate specificity. rsc.orgmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the enzyme-substrate complex over time, simulating the movements and conformational changes of the atoms. nih.gov An MD simulation of H-Gly-Ala-AMC bound to a peptidase could reveal:
The stability of the initial binding pose predicted by docking. tandfonline.com
Conformational changes in the enzyme upon substrate binding, such as a "closed" conformation that envelops the substrate for catalysis. researchgate.net
The role of water molecules in mediating the interaction. irb.hr
The dynamic network of hydrogen bonds that stabilize the substrate in the active site just before cleavage. mdpi.com
These computational studies can help explain experimental observations, such as why an enzyme has a higher affinity for one substrate over another. irb.hr By understanding the precise interactions that govern the binding of H-Gly-Ala-AMC, researchers can rationally design modified substrates with enhanced specificity or develop inhibitors that block the active site more effectively. core.ac.uk
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
